molecular formula C19H19N3O3 B338016 N~3~-[4-(ACETYLAMINO)PHENYL]-5-OXO-1-PHENYL-3-PYRROLIDINECARBOXAMIDE

N~3~-[4-(ACETYLAMINO)PHENYL]-5-OXO-1-PHENYL-3-PYRROLIDINECARBOXAMIDE

Cat. No.: B338016
M. Wt: 337.4 g/mol
InChI Key: KYUJPHKWDOGNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-[4-(ACETYLAMINO)PHENYL]-5-OXO-1-PHENYL-3-PYRROLIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes an acetylamino group, a phenyl group, and a pyrrolidinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[4-(ACETYLAMINO)PHENYL]-5-OXO-1-PHENYL-3-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the acylation of 4-aminophenyl with acetic anhydride to form N-(4-acetylamino)phenyl. This intermediate is then reacted with 1-phenyl-3-pyrrolidinecarboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization, distillation, and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N~3~-[4-(ACETYLAMINO)PHENYL]-5-OXO-1-PHENYL-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can have different physical and chemical properties.

Scientific Research Applications

N~3~-[4-(ACETYLAMINO)PHENYL]-5-OXO-1-PHENYL-3-PYRROLIDINECARBOXAMIDE has several scientific research applications:

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N3-[4-(ACETYLAMINO)PHENYL]-5-OXO-1-PHENYL-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the phenyl and pyrrolidinecarboxamide moieties can interact through hydrophobic and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylamino)phenylacetamide: This compound has a similar acetylamino group but lacks the pyrrolidinecarboxamide moiety.

    N-(4-acetylamino)phenylsulfonamide: This compound contains a sulfonamide group instead of the pyrrolidinecarboxamide moiety.

Uniqueness

N~3~-[4-(ACETYLAMINO)PHENYL]-5-OXO-1-PHENYL-3-PYRROLIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C19H19N3O3/c1-13(23)20-15-7-9-16(10-8-15)21-19(25)14-11-18(24)22(12-14)17-5-3-2-4-6-17/h2-10,14H,11-12H2,1H3,(H,20,23)(H,21,25)

InChI Key

KYUJPHKWDOGNNB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.